
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular weight of a similar compound, “4-Bromo-6-fluoro-1,3-benzothiazol-2-amine”, is 247.09 .Chemical Reactions Analysis
Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .Applications De Recherche Scientifique
Fluorescence and Light Emitting Properties
3-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and its derivatives exhibit significant fluorescence properties. For instance, certain derivatives were found to emit blue light in the region between 450 to 495 nm, indicating potential applications in light-emitting devices and fluorescence studies (Mahadevan, 2014).
Synthesis and Pharmacological Evaluation
A range of 1,3-benzothiazol-2-yl benzamides, which includes compounds similar to this compound, were synthesized and evaluated for various pharmacological properties. Although pharmacological uses were studied, the synthesis process and chemical structure analysis of these compounds contribute significantly to the field of organic chemistry (Rana, 2008).
Antimicrobial Screening
Some derivatives of this compound were synthesized and screened for antimicrobial activity. These studies provide insights into the antimicrobial properties of the compounds, potentially leading to applications in combating microbial infections (Jagtap, 2010).
Copper-Catalyzed Synthesis Processes
The compound and its derivatives have been utilized in copper-catalyzed intramolecular cyclization processes. These methods of synthesis are important for the development of complex organic compounds and have implications in various fields of chemical research (Wang, 2008).
Biological and Pharmacological Screening
Various biological and pharmacological screenings were performed on the compounds related to this compound. These studies help in understanding the biological activities of these compounds and their potential therapeutic applications (Patel, 2009).
Crystal Structure and Theoretical Studies
The crystal structures of similar compounds have been extensively studied, providing valuable information on molecular arrangement and interactions. These studies are crucial for understanding the properties of the compound and for designing materials with specific characteristics (Suchetan, 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXJYXIKLYQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


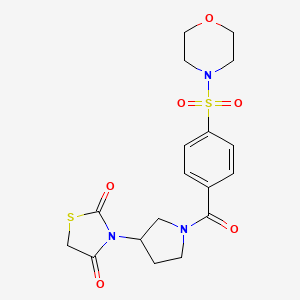
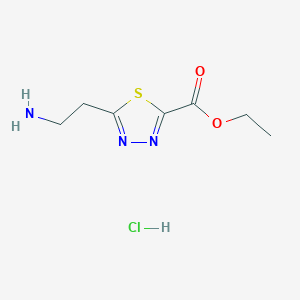


![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
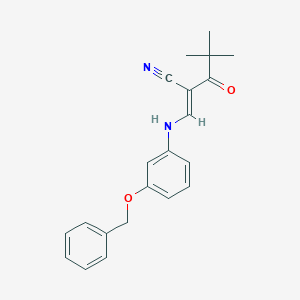

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)
![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
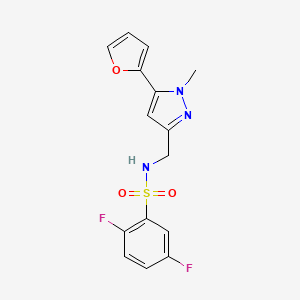
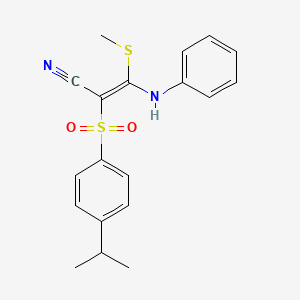
![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)